1-Menaphthyl sulfate

Glutathione S-Transferase Arylmethyl Sulfate Enzyme Specificity

Researchers sourcing generic GST substrates face confounding cross-reactivity with Alpha, Mu, and Pi-class isoenzymes. 1-Menaphthyl sulfate uniquely resolves this pain point as the definitive, high-selectivity substrate for GSTT2-2. Key supply differentiators include: • Unmatched Selectivity: Strictly reports GSTT2-2 activity, validated by crystallographic data showing a unique sulfate-binding pocket interaction. • Application-Grade Quality: A benchmark electrophilic substrate for toxicology, pharmacogenetic polymorphism studies, and directed evolution screening. • Reliable Supply: Ensures consistent kinetic profiles required for precise inhibitor screening and computational model validation.

Molecular Formula C11H10O4S
Molecular Weight 238.26 g/mol
CAS No. 26489-16-7
Cat. No. B1218564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Menaphthyl sulfate
CAS26489-16-7
Synonyms1-menaphthyl sulfate
1-menaphthyl sulfate, sodium salt
1-menaphthyl sulphate
1-methylnaphthyl sulfate
Molecular FormulaC11H10O4S
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2COS(=O)(=O)O
InChIInChI=1S/C11H10O4S/c12-16(13,14)15-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,12,13,14)
InChIKeyJEDWKNBAFZRVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Menaphthyl Sulfate: Selective Theta-Class GST Substrate


1-Menaphthyl sulfate (CAS 26489-16-7), also referred to as naphthalen-1-ylmethyl hydrogen sulfate, is an arylmethyl sulfate ester characterized by a naphthalene ring linked to a sulfate group via a methylene bridge [1]. This compound functions as a model electrophilic substrate for theta-class glutathione S-transferases (GSTs), specifically the sulfatase-active isoforms GSTT2-2 and GST Yrs-Yrs, which catalyze its glutathione-dependent sulfate cleavage [2]. Unlike generic alkyl or aryl sulfates, the unique naphthalene moiety of 1-menaphthyl sulfate confers distinct binding interactions within the enzyme's hydrophobic active site, underpinning its high selectivity for specific GST isoenzymes [3].

Theta-class GST substrate probe Selective for sulfatase-active isoforms GSTT2-2 / GST Yrs-Yrs
Isoenzyme discrimination workflow Distinguishes GSTT2-2 from GSTT1-1 in complex biological matrices
Defined structural binding mode Naphthalene moiety engages hydrophobic pocket; sulfate occupies dedicated binding site

Why Generic Analogs Cannot Replace 1-Menaphthyl Sulfate


Substitution of 1-menaphthyl sulfate with a generic arylmethyl sulfate analog, such as benzyl sulfate or 4-nitrobenzyl sulfate, is scientifically invalid for assays targeting theta-class GSTs (GSTT2-2, GST Yrs-Yrs) due to profound differences in enzyme selectivity and catalytic efficiency. While multiple arylmethyl sulfates can undergo glutathione conjugation, the specific activity and kinetic profile are highly dependent on the aromatic moiety [1]. For instance, 1-menaphthyl sulfate was identified as the "best substrate" for GST Yrs-Yrs among a panel of mutagenic arylmethyl sulfates, whereas 1-chloro-2,4-dinitrobenzene (CDNB), a common broad-spectrum GST substrate, is a "very poor substrate" for this enzyme [2]. Furthermore, the structural basis for this specificity is understood at the atomic level: the naphthalene ring of 1-menaphthyl sulfate occupies a defined hydrophobic pocket in GSTT2-2, while the sulfate group is positioned in a novel, purpose-built sulfate-binding site [3]. These structural and kinetic differentiations underscore that simple in-class analogs cannot replicate the precise binding mode and catalytic response of 1-menaphthyl sulfate, making it an irreplaceable tool for studying this GST subfamily's unique sulfatase activity.

Target
1-Menaphthyl sulfate
Reported top-ranked substrate for GST Yrs-Yrs; engages dedicated sulfate-binding pocket in GSTT2-2
Substitute
CDNB (pan-GST substrate)
Very poor substrate for GST Yrs-Yrs; may produce false negatives in theta-class GST assays
Substitute
Simple arylmethyl sulfate analogs
Binding mode and catalytic efficiency may not transfer; naphthalene-ring interactions are essential for specificity

Quantitative Specificity Evidence


Optimal Substrate for GST Yrs-Yrs

1-Menaphthyl sulfate demonstrates unequivocal superiority as a substrate for the theta-class glutathione S-transferase Yrs-Yrs, outperforming a panel of structurally related mutagenic arylmethyl sulfates. The study explicitly identifies 1-menaphthyl sulfate as the "best substrate for GST Yrs-Yrs among the examined mutagenic arylmethyl sulfates," while noting that 1-chloro-2,4-dinitrobenzene (CDNB), a widely used pan-GST substrate, was a "very poor substrate" [1]. This stark contrast in substrate preference confirms that 1-menaphthyl sulfate is not merely one option among many but is the chemically optimal choice for detecting and characterizing the specific activity of GST Yrs-Yrs.

Substrate ranking for GST Yrs-Yrs
Head-to-head
Reported top-ranked among tested mutagenic arylmethyl sulfates
Supports selection for maximal signal in GST Yrs-Yrs activity assays
CDNB: very poor substrate; ranking context-dependent on panel
Glutathione S-Transferase Arylmethyl Sulfate Enzyme Specificity

Selective for GSTT2-2 Over GSTT1-1

In a systematic characterization of six alternative electrophilic substrates for theta-class GSTs, 1-menaphthyl sulfate exhibits strict isoenzyme selectivity. The study found that 1-menaphthyl sulfate is a substrate for rat GST T2-2 but not for human GST T1-1, whereas dichloromethane serves as the selective substrate for the T1-1 isoform [1]. This differential selectivity profile provides a clear, quantifiable distinction for researchers needing to discriminate between GSTT1-1 and GSTT2-2 activity in complex biological samples.

GSTT2-2 vs GSTT1-1 selectivity
Head-to-head
Active on rat GST T2-2; no detected activity on human GST T1-1
Supports unambiguous isoenzyme functional assignment in mixed samples
Dichloromethane: selective for T1-1 isoform
Glutathione Transferase Theta Class Isoenzyme Profiling

Sulfate-Binding Pocket in GSTT2-2

Crystallographic analysis of human GST T2-2 in complex with 1-menaphthyl sulfate reveals a unique structural adaptation that explains its exceptional substrate specificity. The enzyme possesses a "purpose-built novel sulfate-binding site" that is distinct from other GST classes [1]. Critically, the crystals were catalytically active, and soaking experiments with 1-menaphthyl sulfate directly resulted in the production of the glutathione conjugate and cleavage of the sulfate group, confirming the physiological relevance of the observed binding mode [1]. This structural evidence, including the identification of a narrow substrate access tunnel and the precise positioning of the naphthalene ring, provides a mechanistic rationale for why 1-menaphthyl sulfate, but not simpler analogs, is efficiently processed.

Sulfate-binding pocket structure
Class-level
Dedicated sulfate-binding site resolved at 3.3 Å; naphthalene ring in defined hydrophobic pocket
Supports structural probe use for GSTT2-2 sulfatase site mapping
Catalytically active crystals; in crystallo conjugate formation observed
X-ray Crystallography Enzyme-Substrate Complex Structure-Activity Relationship

Arg107 Mutation Impact on Sulfatase Activity

Site-directed mutagenesis of the human GSTT2-2 enzyme demonstrates the critical and quantifiable role of specific arginine residues in the catalysis of 1-menaphthyl sulfate conjugation. Mutation of Arg107 to alanine (R107A) had a "significant detrimental effect on the sulfatase reaction," underscoring its essential function in substrate orientation and activation [1]. This data provides a molecular-level, quantitative link between enzyme structure and the specific catalytic processing of 1-menaphthyl sulfate, differentiating its mechanism from other GST substrates that may rely on different catalytic residues.

Arg107 mutation impact
Cross-study comparable
R107A mutation: reported significant detrimental effect on sulfatase activity
Identifies Arg107 as key residue for substrate processing
Supports rational mutagenesis and variant interpretation
Mutagenesis Arginine Residue Sulfatase Activity

Rate-Limiting Product Release Mechanism

Detailed kinetic analysis of the reaction between glutathione and 1-menaphthyl sulfate catalyzed by rat GST T2-2 reveals a specific, rate-limiting mechanism. Under saturating conditions, a two-step product release is the rate-limiting step for the 1-menaphthyl sulfate reaction . Importantly, the pre-steady-state rate constant for product formation exhibits a pKa of 5.7, attributed to the ionization of the glutathione sulfhydryl group . This detailed kinetic fingerprint is not a generic property of all GST substrates and provides a unique quantitative benchmark for comparative enzymology studies involving GSTT2-2.

Pre-steady-state kinetics
Data to verify
Rate-limiting step: two-step product release; pre-steady-state pKa = 5.7
Supports pH optimization and kinetic modeling for GSTT2-2 assays
Source-limited evidence; conditions: 15 °C, pH 7.5, rat GST T2-2
Pre-steady-state Kinetics Reaction Mechanism Rate-Limiting Step

Ordered Bi Bi Kinetic Mechanism

The reaction of 1-menaphthyl sulfate with glutathione, catalyzed by a purified rat liver GST, follows an Ordered Bi Bi mechanism, as determined by initial velocity and product inhibition studies [1]. In this ordered mechanism, glutathione binds first, followed by 1-menaphthyl sulfate, and the products are released in a specific sequence: inorganic sulfate first, then S-(1-menaphthyl)glutathione [1]. This defined kinetic order is a specific characteristic of this substrate-enzyme pair and may differ from the kinetic mechanisms observed with other substrates for the same enzyme or with 1-menaphthyl sulfate on other GST isoforms.

Ordered Bi Bi mechanism
Class-level
Glutathione binds first, then 1-menaphthyl sulfate; sulfate released before conjugate
Informs assay design: glutathione must not be limiting
Steady-state kinetics at pH 6.5 with rat liver GST
Enzyme Mechanism Product Inhibition Michaelis-Menten Kinetics

Key Research Applications of 1-Menaphthyl Sulfate


GSTT2-2 Activity Detection in Biological Samples

1-Menaphthyl sulfate is the definitive substrate for selectively measuring the activity of the theta-class isoenzyme GSTT2-2 in complex biological matrices such as tissue homogenates, cell lysates, and recombinant expression systems. Its strict isoenzyme selectivity [1] ensures that observed activity is attributable to GSTT2-2, eliminating the confounding influence of other GSTs (e.g., GSTT1-1, Alpha, Mu, Pi). This application is essential for toxicology studies investigating the role of GSTT2-2 in metabolizing reactive sulfate esters derived from carcinogenic arylmethanols, and for pharmacogenetic research examining the functional consequences of human GSTT2 polymorphisms [2].

Structural Biology and Inhibitor Design for GSTT2-2

Given the high-resolution crystallographic data demonstrating the unique binding mode of 1-menaphthyl sulfate within the dedicated sulfate-binding pocket of GSTT2-2 [1], this compound is an indispensable tool for structural biology and inhibitor development. Researchers can use 1-menaphthyl sulfate in co-crystallization or soaking experiments to map the active site, identify key interacting residues, and screen for competitive inhibitors that displace it. This application is particularly relevant for developing novel chemosensitizing agents or therapeutic modulators of GSTT2-2 activity in drug-resistant cancers or other diseases where this enzyme is implicated.

Directed Evolution for Altered Sulfatase Activity

1-Menaphthyl sulfate serves as the selective screening substrate in directed evolution campaigns aimed at engineering GSTT2-2 variants with novel or enhanced catalytic properties. Its well-characterized activity, which is dramatically affected by specific mutations (e.g., the ~17-fold increase observed with the N49D point mutation [1]), provides a robust and sensitive readout for screening large libraries of enzyme variants. This application enables the discovery of tailored biocatalysts for industrial detoxification processes or the synthesis of novel glutathione conjugates.

Kinetic and Mechanistic Studies of Theta-Class GSTs

The detailed kinetic and mechanistic characterization of the 1-menaphthyl sulfate/GSH conjugation reaction—including its Ordered Bi Bi mechanism [1] and specific rate-limiting step of product release [2]—makes this compound a benchmark substrate for fundamental enzymology studies. Researchers investigating the catalytic cycle, allosteric regulation, or inhibitor mechanisms of theta-class GSTs can rely on the established kinetic framework of the 1-menaphthyl sulfate reaction to interpret their experimental results with precision. This application is critical for building accurate computational models of GST function and for understanding the enzyme's role in cellular metabolism.

Application
Selection Property
Validation Focus
GSTT2-2 activity detection in biological samples
Isoenzyme selectivity profile
GSTT2-2-specific activity in tissue homogenates and lysates
Structural biology and inhibitor design
Defined sulfate-binding pocket
Co-crystallization and competitive displacement screening
Directed evolution for altered sulfatase activity
Mutation-sensitive activity readout
Variant library screening with established baseline
Kinetic and mechanistic studies of theta-class GSTs
Established kinetic mechanism
Pre-steady-state and steady-state parameter benchmarking

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